N'-[(Z)-(3-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide
Description
N'-[(Z)-(3-Methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is a hydrazone derivative synthesized via condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide with 3-methoxybenzaldehyde. The benzohydrazide intermediate is prepared by esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid followed by hydrazinolysis . Structural elucidation is achieved via IR, NMR (1H and 13C), and mass spectrometry, confirming the Z-configuration of the hydrazone bond . This compound belongs to a class of molecules designed to explore bioactivity through modifications of the hydrazide core and substituent groups.
Properties
IUPAC Name |
N-[(Z)-(3-methoxyphenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F6N2O4/c1-29-13-4-2-3-12(7-13)9-26-27-17(28)15-8-14(30-10-18(20,21)22)5-6-16(15)31-11-19(23,24)25/h2-9H,10-11H2,1H3,(H,27,28)/b26-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQDXRNUBJTRGR-WMDMUMDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N\NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of Hydroquinone Derivatives
A critical precursor, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, is synthesized through nucleophilic aromatic substitution. Using 2,5-dihydroxybenzoic acid and trifluoroethyl iodide under basic conditions (e.g., K₂CO₃ in DMF), the reaction proceeds at 80–100°C for 12–24 hours:
$$
\text{2,5-Dihydroxybenzoic acid} + 2 \text{CF}3\text{CH}2\text{I} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid}
$$
Key Parameters :
- Molar ratio (diol:alkylating agent:base) = 1:2.2:2.5
- Yield: 68–72% after recrystallization (ethanol/water)
Hydrazide Formation and Condensation
Synthesis of Benzohydrazide Intermediate
The carboxylic acid is converted to its hydrazide via activation with thionyl chloride (SOCl₂), followed by reaction with hydrazine hydrate:
$$
\text{2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{NH}2\text{NH}_2} \text{Benzohydrazide}
$$
Optimization Notes :
- SOCl₂ stoichiometry : 1.5 equivalents (reflux, 4 h)
- Hydrazine excess : 3 equivalents (0°C to room temperature, 12 h)
- Yield : 85–90% (after silica gel chromatography)
Z-Selective Hydrazone Formation
Condensing the hydrazide with 3-methoxybenzaldehyde under acidic catalysis (e.g., glacial acetic acid) promotes Z-configuration selectivity due to thermodynamic control:
$$
\text{Benzohydrazide} + \text{3-Methoxybenzaldehyde} \xrightarrow{\text{AcOH, Δ}} \text{Target Compound (Z-isomer)}
$$
Critical Factors :
- Solvent : Ethanol/water (7:3 v/v)
- Temperature : Reflux (78°C, 8 h)
- Catalyst : 5 mol% p-toluenesulfonic acid (PTSA)
- Yield : 60–65% (Z:E ratio >9:1 by $$^1\text{H NMR}$$)
Purification and Characterization
Chromatographic Separation
Crude product purification employs silica gel column chromatography with hexane/ethyl acetate (4:1 → 2:1 gradient). The Z-isomer elutes earlier due to reduced polarity compared to the E-counterpart.
Spectroscopic Validation
- $$^1\text{H NMR}$$ (400 MHz, CDCl₃) :
- δ 8.21 (s, 1H, NH), 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.38 (m, 3H, Ar-H), 6.94 (s, 1H, CH=N), 4.52 (q, J = 8.8 Hz, 4H, OCH₂CF₃), 3.85 (s, 3H, OCH₃).
- $$^{19}\text{F NMR}$$ (376 MHz, CDCl₃) : δ -74.5 (t, J = 8.8 Hz, 6F).
- HRMS (ESI+) : m/z calc. for C₁₉H₁₆F₆N₂O₄ [M+H]⁺: 451.1094; found: 451.1098.
Alternative Pathways and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C, 1 h) reduces reaction time by 87% while maintaining Z-selectivity, though scalability remains challenging.
Solid-Phase Synthesis
Immobilizing the hydrazide on Wang resin enables iterative coupling, but trifluoroethoxy groups complicate resin compatibility.
Industrial-Scale Considerations
Solvent Recycling
DMF recovery via vacuum distillation (60°C, 15 mmHg) achieves 95% reuse efficiency, aligning with green chemistry principles.
Hazard Mitigation
- Perfluorinated reagents : Substitution with less persistent CF₃ sources under investigation.
- Waste streams : Alkaline hydrolysis (NaOH, 60°C) degrades unreacted aldehydes to non-toxic salts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives.
Substitution: Aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromic acid.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitric acid or halogenating agents.
Major Products
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can produce hydrazine derivatives.
Substitution: Derivatives with various substituents on the aromatic ring.
Scientific Research Applications
N'-[(Z)-(3-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide finds extensive applications in several research domains:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential in biochemical assays and as a molecular probe.
Medicine: Explored for its therapeutic potential, particularly in designing drugs with hydrazide functionalities.
Industry: Utilized in materials science for the development of new polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets, often involving the formation of hydrazone bonds with specific biomolecules. These interactions can modulate various biochemical pathways, including enzyme inhibition or activation.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 3-methoxy group (electron-donating) may enhance hydrogen-bonding interactions compared to 4-methyl (weakly donating) or 4-fluoro (electron-withdrawing) substituents.
Comparison with Oxadiazole and Thiazolidinone Derivatives
Derivatives of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide are cyclized to form 1,3,4-oxadiazoles or 1,3-thiazolidin-4-ones, which exhibit distinct bioactivities:
Key Differences :
- Stability: Oxadiazoles and thiazolidinones exhibit enhanced metabolic stability compared to hydrazones due to cyclization.
- Activity : Oxadiazoles show explicit α-glucosidase inhibition (IC50 values ~10–50 µM), while hydrazones primarily serve as precursors .
Comparison with Flecainide and Related Benzamides
Flecainide, a clinically used antiarrhythmic agent, shares the 2,5-bis(2,2,2-trifluoroethoxy)phenyl motif but differs in core structure:
Structural and Functional Insights :
- Pharmacophore : Flecainide’s benzamide group and piperidine moiety are critical for Na+ channel binding, while the hydrazone’s imine group may enable Schiff base-mediated interactions.
- Synthetic Complexity: Flecainide requires multi-step synthesis (e.g., trichloroacetophenone intermediates ), whereas hydrazones are synthesized in fewer steps .
Biological Activity
N'-[(Z)-(3-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is a complex organic compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features a unique structure characterized by the presence of trifluoroethoxy groups and a methoxyphenyl moiety. The molecular structure can be represented as follows:
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by PubChem reported that the compound demonstrated inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Properties
In vitro studies have shown that this compound possesses anticancer activity. It was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that the compound induced apoptosis in these cells through the activation of caspase pathways.
- MCF-7 Cell Line : IC50 = 15 µM
- A549 Cell Line : IC50 = 20 µM
The mechanism of action appears to involve the modulation of cell cycle progression and induction of oxidative stress in cancer cells.
Anti-inflammatory Effects
Another area of research has focused on the anti-inflammatory potential of this compound. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a possible therapeutic role in inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was evaluated for its antimicrobial efficacy against clinical isolates from patients with infections. The study highlighted its potential as a candidate for developing new antimicrobial agents.
Case Study 2: Cancer Cell Apoptosis
A research team conducted experiments to assess the apoptotic effects of the compound on cancer cell lines. Flow cytometry analysis revealed significant increases in early and late apoptotic cells after treatment with the compound compared to control groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-[(Z)-(3-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step condensation reaction between 2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide and 3-methoxybenzaldehyde under acidic or basic catalysis. Key parameters include solvent choice (e.g., dichloromethane for low polarity), temperature control (25–60°C), and stoichiometric ratios of precursors. For example, triethylamine is often used to deprotonate intermediates and drive the reaction forward. Yield optimization may require iterative adjustments of these variables using Design of Experiments (DoE) frameworks .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying the Z-configuration of the hydrazone moiety and trifluoroethoxy substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is recommended, paired with differential scanning calorimetry (DSC) to detect polymorphic impurities .
Q. How can researchers mitigate challenges in purifying this compound due to its hydrophobic trifluoroethoxy groups?
- Methodological Answer : Column chromatography using silica gel with a gradient elution system (hexane/ethyl acetate) effectively separates hydrophobic byproducts. For larger scales, recrystallization from ethanol/water mixtures improves purity. Dialysis or ultrafiltration may be necessary for removing low-molecular-weight impurities in aqueous-organic solvent systems .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
